molecular formula C10H19NO B13178981 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde

1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde

Cat. No.: B13178981
M. Wt: 169.26 g/mol
InChI Key: HVADCOLGZQIWQN-UHFFFAOYSA-N
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Description

1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is a piperidine derivative building block of high interest in medicinal chemistry and organic synthesis. Piperidine rings are fundamental structural components in a wide array of bioactive molecules and approved pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound features an aldehyde functional group, which makes it a versatile synthetic intermediate for the preparation of more complex molecules through reactions such as condensations, reductive aminations, and the synthesis of heterocyclic compounds. Piperidine-based scaffolds are frequently investigated for their potential biological activity. Research into similar 4-piperidine-based structures has demonstrated their application as key intermediates in developing inhibitors for various disease targets . For instance, such compounds have been explored as potent inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases . The specific substitution pattern of the 1-ethyl and 2,6-dimethyl groups on the piperidine ring may influence the compound's stereochemistry and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can utilize this aldehyde to create schiff bases, hydrazones, or to incorporate the piperidine moiety into larger, more complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-ethyl-2,6-dimethylpiperidine-4-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-4-11-8(2)5-10(7-12)6-9(11)3/h7-10H,4-6H2,1-3H3

InChI Key

HVADCOLGZQIWQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC(CC1C)C=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde typically involves multi-step organic synthesis including:

  • Construction of the piperidine ring with appropriate substitution.
  • Introduction of the aldehyde group at the 4-position.
  • Functional group manipulations to achieve selective substitution.

Piperidine Ring Formation and Substitution

While direct literature specifically detailing the synthesis of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is limited, related piperidine derivatives are often synthesized via:

  • Hantzsch-type synthesis : This involves cyclocondensation reactions of β-ketoesters, aldehydes, and ammonia or amines to form 1,4-dihydropyridines, which can be further reduced and functionalized to piperidines. Although the Hantzsch synthesis is more commonly used for 1,4-dihydropyridines, modifications allow the preparation of substituted piperidines.
  • Reductive amination and alkylation : Starting from 4-piperidone or derivatives, selective alkylation at the nitrogen (to introduce the ethyl group) and methylation at the 2 and 6 positions can be performed. The aldehyde group at the 4-position can be introduced or preserved depending on the synthetic route.

Preparation of 4-Piperidone Intermediates

A key intermediate in the synthesis is 4-piperidone or its derivatives:

  • A patented environmentally friendly process describes the preparation of 4-piperidone hydrochloride hydrate via etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate in the presence of an acid catalyst, followed by hydrolysis and acid treatment to yield high purity 4-piperidone HCl hydrate.
  • This intermediate can then be selectively functionalized to introduce the ethyl and methyl substituents at the nitrogen and carbon positions, respectively.

Introduction of the Aldehyde Group

  • The aldehyde functional group at the 4-position is typically introduced or preserved through controlled oxidation or selective functional group transformation.
  • For example, oxidation of the corresponding alcohol or selective formylation of the piperidine ring can be employed.
  • Protection/deprotection strategies may be used to prevent side reactions during substitution steps.

Comparative Data Table of Key Steps and Conditions

Step Reagents/Conditions Yield (%) Purity (%) Notes
Etherification of N-carbethoxy-4-piperidone Trimethyl orthoformate, acid catalyst, 25-40 °C, fluid medium ~83 >99 Produces N-carbethoxy-4,4-dimethoxypiperidine intermediate
Hydrolysis of dimethoxypiperidine Base (KOH), 65-85 °C, 25-35 h High High Converts to 4-piperidone derivative
Acid treatment to form 4-piperidone HCl hydrate Concentrated HCl, 5-10 °C to 75 °C, 4 h ~86 ~98 Final step in intermediate preparation
Alkylation at nitrogen (ethyl group) Ethylating agent (e.g., ethyl bromide), base Variable - Selective N-ethylation step, conditions vary by method
Methylation at 2,6-positions Methylating agents, controlled conditions Variable - Often requires regioselective control
Introduction/preservation of aldehyde Oxidation/formylation agents, mild conditions Variable - Critical for maintaining aldehyde functionality

Research Discoveries and Notes

  • The Hantzsch synthesis and its variants provide a foundation for synthesizing substituted piperidines but require adaptation for the specific substitution pattern of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde.
  • The patented process for 4-piperidone hydrochloride hydrate offers a scalable, high-yield, and environmentally friendly route to a key intermediate, which can be further elaborated to the target compound.
  • Purity and yield optimization are highly dependent on the control of reaction parameters such as temperature, time, and reagent purity.
  • Selective functionalization at the 2 and 6 positions is challenging due to steric and electronic effects; thus, stepwise synthesis with protective groups is often necessary.
  • The aldehyde group’s reactivity necessitates mild conditions during later steps to avoid unwanted side reactions or degradation.

The preparation of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is a multi-step synthetic process involving the formation of a substituted piperidine ring, selective alkylations, and careful introduction or preservation of the aldehyde group. Key advances include environmentally friendly methods for preparing 4-piperidone intermediates and adaptations of classical synthetic routes such as the Hantzsch condensation. Optimization of reaction conditions and purification steps is crucial to achieving high yield and purity.

This synthesis area remains specialized, with ongoing research to improve efficiency and selectivity for pharmaceutical and chemical applications.

Chemical Reactions Analysis

1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo substitution reactions, where the ethyl or dimethyl groups are replaced with other functional groups using appropriate reagents.

    Condensation: The aldehyde group can participate in condensation reactions, forming imines or Schiff bases when reacted with primary amines.

Scientific Research Applications

1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioethers. These reactions are crucial in various biochemical processes and synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Properties/Applications
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde C₁₀H₁₇NO 167.25 Aldehyde 1-Ethyl, 2,6-dimethyl High reactivity for derivatization
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₁H₂₁NO₂ 199.29 Ester 2,2,6,6-Tetramethyl Enhanced steric hindrance
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Carboxylic acid Ethoxycarbonyl at position 1 High solubility (Log S: -1.3)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₉H₃₄N₂O₄ 490.60 Ester, Hydroxy 2,6-Diphenyl, acetylated amine Antibacterial activity

Key Observations:

  • Reactivity: The aldehyde group in the target compound offers greater electrophilicity compared to esters or carboxylic acids, enabling facile nucleophilic additions (e.g., formation of imines or hydrazones) .
  • Solubility: Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility (Log S: -1.3) due to ionization, whereas aldehydes may require organic solvents for dissolution .
  • Biological Activity: Complex derivatives like those in demonstrate antibacterial properties, suggesting that the target compound’s aldehyde could be leveraged for similar applications if functionalized appropriately .

Pharmacological Potential

  • Aldehyde vs. Carboxylic Acid: Aldehydes may exhibit cytotoxicity due to reactivity, whereas carboxylic acids are generally better tolerated in biological systems .
  • Piperidine vs. Pyridinium Cores: Pyridinium salts (e.g., ) are charged species with distinct solubility and membrane permeability compared to neutral piperidines .

Biological Activity

1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a piperidine ring and an aldehyde functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde has the following chemical properties:

  • Molecular Formula : C₉H₁₅N
  • Molecular Weight : 151.23 g/mol
  • IUPAC Name : 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde
  • Canonical SMILES : CC1(CCN(C(C1)C)C=O)C

This compound is characterized by a piperidine ring substituted with ethyl and dimethyl groups, along with an aldehyde functional group at the 4-position, which plays a crucial role in its reactivity and biological interactions .

The biological activity of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is primarily attributed to its aldehyde group. Aldehydes can react with various nucleophiles such as amines and thiols, leading to the formation of imines or thioethers. These reactions are integral to many biochemical processes, including enzyme catalysis and receptor interactions .

Antimicrobial Activity

Research indicates that 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a candidate for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits cytokine production
Enzyme inhibitionModulates enzyme activity related to inflammation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

Case Study 2: Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory mechanisms of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde using a murine model of acute inflammation. The results showed that treatment with the compound led to a marked reduction in paw edema and a decrease in serum levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound could be beneficial in managing acute inflammatory responses.

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